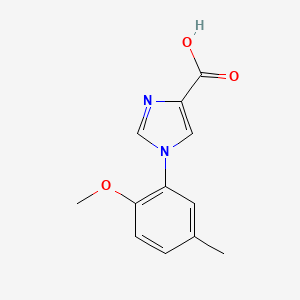

1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-3-4-11(17-2)10(5-8)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNHRXYLROTQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl or Isocyanoacetate Derivatives

- The synthesis often begins with ethyl isocyanoacetate or related esters, which undergo cyclization with aromatic aldehydes or ketones bearing the desired substituents.

- The process involves a condensation reaction followed by cyclization to form the imidazole ring.

- Meng et al. (2011) demonstrated a method where ethyl isocyanoacetate reacts with primary amines and aldehydes under copper catalysis to produce imidazole derivatives. This approach allows the introduction of various aromatic groups, including methoxy and methyl substitutions, by selecting appropriate aldehyde precursors.

Application to Target Compound:

- To synthesize 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid , one could start with a substituted aromatic aldehyde, such as 2-methoxy-5-methylbenzaldehyde, reacting with ethyl isocyanoacetate under catalytic conditions to form the imidazole core with the desired aromatic substitution.

Cycloaddition of Isocyanides and Ketenimines

- The cycloaddition approach involves reacting α-isocyanoacetates with ketenimines or nitriles in the presence of bases like potassium tert-butoxide.

- This method has been shown to be effective for constructing 1,5-disubstituted imidazoles with high yields.

- Cai et al. (2019) reported a reaction between α-isocyanoacetates and ketenimines, producing disubstituted imidazole derivatives efficiently.

- The aromatic substitution pattern can be introduced via the choice of the ketenimine or nitrile precursors.

Application to Target Compound:

- Using a ketenimine derived from 2-methoxy-5-methylbenzoyl chloride or similar precursor can facilitate the formation of the aromatic imidazole with the desired substitution pattern.

Multicomponent and One-Pot Syntheses

- Multicomponent reactions involving aldehydes, amines, and isocyanides in a one-pot fashion have been developed for rapid assembly of imidazole derivatives.

- These methods often utilize mild conditions and are adaptable to various substituents.

- Aguilar et al. (2020) described a one-pot synthesis involving coupling of aromatic amines with acyl chlorides, followed by condensation with isocyanides to form imidazoles.

Application to Target Compound:

- Starting with 2-methoxy-5-methylbenzoyl chloride and appropriate amines, these reactions can be optimized to yield the desired imidazole with carboxylic acid functionality at the 4-position, possibly through subsequent hydrolysis or oxidation steps.

Conversion to Carboxylic Acid Derivative

The initial imidazole derivatives are often synthesized as esters (e.g., methyl or ethyl esters). Conversion to the free acid involves:

- Hydrolysis : Acidic or basic hydrolysis of ester groups to yield the free carboxylic acid.

- Reaction Conditions:

- Basic hydrolysis using aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

- Acid hydrolysis with dilute hydrochloric acid under reflux conditions.

- Patents and literature indicate that hydrolysis of ester intermediates is a standard step, often performed after purification of the ester compound.

Summary of Preparation Pathway

| Step | Description | Reagents & Conditions | Reference/Notes |

|---|---|---|---|

| 1 | Synthesis of aromatic aldehyde (2-methoxy-5-methylbenzaldehyde) | Commercially available or synthesized via methylation and methoxylation | Standard aromatic substitution reactions |

| 2 | Condensation with ethyl isocyanoacetate | Reflux in suitable solvent with catalyst (e.g., CuI, pyridine) | Based on Meng et al. (2011) |

| 3 | Cyclization to form imidazole core | Heating under reflux, possibly with acid or base catalysis | Adapted from literature methods |

| 4 | Hydrolysis of ester to carboxylic acid | Aqueous NaOH or HCl, reflux | Standard ester hydrolysis |

| 5 | Purification | Recrystallization, chromatography | Ensures high purity |

Data Table Summarizing Key Parameters

| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Cyclization of isocyanoacetates | Aromatic aldehyde + ethyl isocyanoacetate | CuI, pyridine | Reflux, 50°C | 60-80% | Versatile, high-yield | Meng et al., 2011 |

| Cycloaddition with ketenimines | α-Isocyanoacetate + ketenimine | KOH, DMF | 40-60°C, 12-24h | 55-75% | Mild conditions | Cai et al., 2019 |

| One-pot multicomponent | Aromatic amine + acyl chloride + isocyanide | EDCI, base | Room temp to reflux | Variable | Rapid, adaptable | Aguilar et al., 2020 |

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid has several notable applications:

Chemistry

- Building Block for Complex Molecules : It serves as a foundational compound for synthesizing more intricate structures in organic chemistry. Its unique functional groups allow for various chemical modifications, making it versatile in synthetic pathways.

Biology

- Enzyme Interaction Studies : The compound is utilized in research to explore enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

Industry

- Production of Specialty Chemicals : The compound can be employed in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals. Its unique structure may confer specific properties desirable in industrial applications.

Research highlights several key biological activities associated with this compound:

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Modulation | Interaction with specific enzymes | |

| Potential Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Several case studies illustrate the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid

1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid

Electron-Donating Substituents

- Similar trends are observed in for methyl-substituted imidazoles .

Diaryl Imidazoles

- 1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic acid

Heterocyclic and Functionalized Derivatives

Nitro-Substituted Imidazoles

Oxadiazole-Containing Derivatives

Pharmacologically Active Derivatives

- CV-11974 (Angiotensin II Receptor Antagonist)

- Olmesartan Medoxomil

Table 1: Key Properties of Selected Imidazole-4-Carboxylic Acid Derivatives

Biological Activity

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid is an organic compound notable for its complex structure, which includes both aromatic and heterocyclic components. The compound is characterized by an imidazole ring and a carboxylic acid functional group, with a molecular formula of C₁₂H₁₂N₂O₃ and a CAS number of 1275488-43-1. Its potential applications in medicinal chemistry and organic synthesis have prompted research into its biological activity, particularly its interactions with enzymes and metabolic pathways.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the methoxy and methyl groups on the phenyl ring may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 1275488-43-1 |

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, which may lead to significant biological effects. Preliminary studies suggest that this compound could exhibit inhibitory activity against specific enzymes involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activity through competitive or non-competitive inhibition. The specific pathways and targets remain to be fully elucidated but may include:

- Direct binding to active sites of enzymes

- Alteration of enzyme conformation leading to reduced activity

Case Studies and Research Findings

Several studies have explored the biological potential of related compounds, providing insights into possible applications for this compound.

Study on Antiviral Activity

A recent study evaluated a series of imidazole derivatives for their antiviral properties against orthopoxviruses. Compounds with similar structural features demonstrated significant inhibitory activity, suggesting that the unique substitution pattern in this compound could also confer antiviral properties .

Inhibition Assays

Inhibition assays conducted on related compounds revealed that those with methyl substitutions at specific positions exhibited enhanced activity against various targets, reinforcing the hypothesis that structural modifications can significantly influence biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Start with precursors like ethyl acetoacetate and phenylhydrazine derivatives under reflux conditions. For example, cyclocondensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can yield intermediate esters, which are hydrolyzed to the carboxylic acid using KOH/EtOH (basic hydrolysis) .

- Electrophilic substitution : Modify imidazole rings via carbobenzoxy chloride or similar reagents, followed by hydrogenation to remove protecting groups .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- NMR : Focus on -NMR signals for the methoxy group (~δ 3.8–4.0 ppm), methyl substituents (~δ 2.3–2.5 ppm), and imidazole protons (δ 7.0–8.5 ppm). -NMR can confirm carbonyl (C=O, ~δ 165–170 ppm) and aromatic carbons .

- IR : Identify carboxylic acid O–H stretches (~2500–3300 cm) and C=O vibrations (~1680–1720 cm) .

- MS : Use high-resolution MS (HRMS) to validate molecular weight (e.g., calculated : 232.0848) and fragmentation patterns.

Q. How can X-ray crystallography resolve the molecular structure, and which software tools are recommended?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in solvents like methanol/water.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Analyze bond lengths, angles, and torsion angles to confirm stereochemistry .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties or reactivity of this compound?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d,p) basis sets. Compute HOMO-LUMO gaps to assess reactivity (~4–6 eV typical for imidazoles).

- Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values .

- MD simulations : Analyze stability in aqueous solutions (e.g., RMSD < 2 Å over 100 ns trajectories).

Q. What strategies resolve contradictions between experimental data (e.g., NMR/XRD) and computational predictions?

- Methodology :

- Validation : Cross-check computational models with experimental crystallographic data (e.g., torsional angles in XRD vs. DFT-optimized geometry).

- Error analysis : Re-examine NMR sample purity (e.g., residual solvents may shift peaks) or XRD thermal parameters (ADP mismatches).

- Hybrid approaches : Use QM/MM (quantum mechanics/molecular mechanics) to refine dynamic interactions in solution .

Q. How are process-related impurities identified and quantified during synthesis?

- Methodology :

- HPLC-MS : Use reversed-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities. Compare retention times with spiked standards.

- Pharmacopeial guidelines : Follow USP/EP protocols for impurity profiling. For example, control levels of tetrazole-containing byproducts (common in imidazole syntheses) .

- Kinetic studies : Track impurity formation rates under varying pH/temperature to optimize reaction quenching.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.